1-(4-biphenylylacetyl)pyrrolidine
Description
1-(4-Biphenylylacetyl)pyrrolidine is a pyrrolidine derivative featuring a biphenylacetyl substituent. Pyrrolidine, a five-membered saturated heterocycle, is a common pharmacophore in medicinal chemistry due to its conformational rigidity and ability to enhance bioavailability .
Properties
IUPAC Name |
2-(4-phenylphenyl)-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c20-18(19-12-4-5-13-19)14-15-8-10-17(11-9-15)16-6-2-1-3-7-16/h1-3,6-11H,4-5,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWADJRDDVWMAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
1-(4-(Phenylethynyl)decan-4-yl)pyrrolidine (4j)
Thiazolidin-4-ones and Thiazinan-4-ones from 1-(2-Aminoethyl)pyrrolidine
- Structure: Incorporates a thiazolidinone or thiazinanone ring fused to a pyrrolidine-ethylamine backbone .
- Activity: Exhibits acetylcholinesterase (AChE) inhibition (IC₅₀ values: 1.2–8.7 µM in rat hippocampus and cerebral cortex). The aminoethyl group likely enhances hydrogen bonding with AChE’s catalytic site .
- Synthesis : One-pot three-component cyclocondensation with benzaldehydes and mercaptocarboxylic acids, yielding moderate to good yields (45–78%) .
5-[1-(Pyrrolidinyl)sulphonyl] Isatin Derivatives
1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid
- Structure : Difluorophenyl and carboxylic acid substituents enhance polarity and acidity .
- Activity : Fluorine atoms likely improve bioavailability and CNS penetration. Carboxylic acid may enable salt formation for solubility optimization. Anticancer and antimicrobial activities are hypothesized based on similar derivatives .
1-(1-Phenylcyclohexyl)pyrrolidine (PCPy)
- Structure : Arylcyclohexyl-pyrrolidine motif, similar to phencyclidine (PCP) .
- The cyclohexyl group confers high lipid solubility, facilitating blood-brain barrier penetration .
Comparative Analysis Table
Key Insights
- Substituent Effects: Biphenylylacetyl: Likely enhances aromatic interactions in hydrophobic pockets, making it suitable for targeting kinases or GPCRs. Aminoethyl (Thiazolidin-4-ones): Improves hydrogen bonding, critical for enzyme inhibition . Sulfonyl (Isatin derivatives): Increases metabolic stability and electronic effects .
- Synthetic Accessibility : Multicomponent reactions (e.g., KA² coupling, cyclocondensation) dominate for pyrrolidine derivatives, enabling rapid diversification .
- Therapeutic Potential: While this compound lacks direct data, its structural features align with anticancer and neuroactive agents, contrasting with the illicit psychoactivity of PCPy .
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